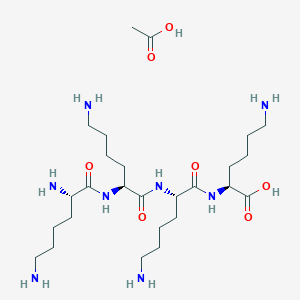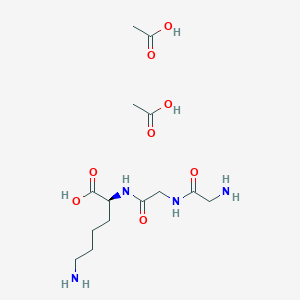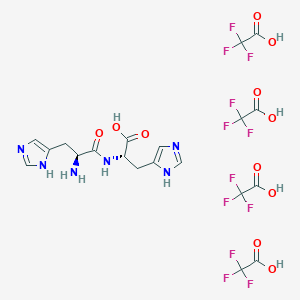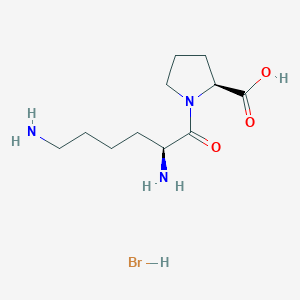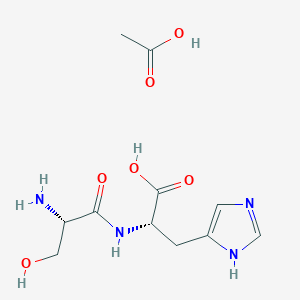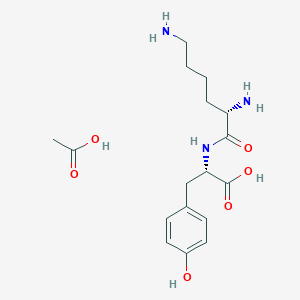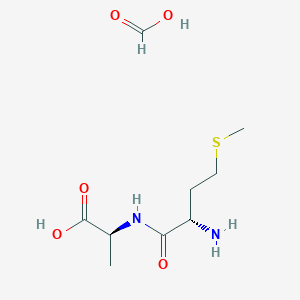
H-Met-Ala-OH formiate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Met-Ala-OH formiate, also known as HMAF, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. HMAF is a derivative of the amino acid methionine, and is composed of a five-membered ring containing two nitrogen atoms and two oxygen atoms. HMAF has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for scientists in many disciplines.
科学的研究の応用
H-Met-Ala-OH formiate has a wide range of potential applications in scientific research. It has been used in the study of enzyme inhibition, protein folding, and DNA replication, as well as in the development of new drugs and medical treatments. This compound has also been used as a model compound for studying the interactions between proteins and other molecules. In addition, this compound has been used in the study of the effects of drugs on the human body, as well as in the development of new diagnostic tests for diseases.
作用機序
The mechanism of action of H-Met-Ala-OH formiate is not fully understood, but it is believed to involve the binding of the compound to proteins and other molecules, which then leads to changes in their structure and activity. This compound has been found to bind to a range of proteins, including enzymes, receptors, and ion channels, and has been shown to modulate their activity. This compound has also been found to interact with DNA, RNA, and other biomolecules, and to affect their structure and function.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including cytochrome P450 enzymes, and to modulate the activity of ion channels and receptors. This compound has also been found to affect the structure and function of DNA, RNA, and other biomolecules. In addition, this compound has been found to affect the expression of genes, as well as to modulate the activity of signal transduction pathways.
実験室実験の利点と制限
H-Met-Ala-OH formiate has a number of advantages and limitations for laboratory experiments. One of the major advantages of using this compound is that it is relatively easy to synthesize and is stable in aqueous solutions. This makes it an ideal compound for use in a variety of laboratory experiments. Additionally, this compound is non-toxic and has low bioavailability, making it safe for use in laboratory experiments. However, one of the major limitations of this compound is that it is not very soluble in organic solvents, which can limit its use in certain experiments.
将来の方向性
H-Met-Ala-OH formiate has a wide range of potential applications in scientific research, and there are a number of potential future directions for its use. One of the most promising areas of research is in the development of new drugs and medical treatments. This compound has been found to have a range of biochemical and physiological effects, and there is potential for it to be used in the development of new drugs and treatments for a variety of conditions. Additionally, this compound could be used in the development of new diagnostic tests for diseases, as well as in the study of the effects of drugs on the human body. Finally, this compound could be used in the study of enzyme inhibition, protein folding, and DNA replication, as well as in the development of new materials and technologies.
合成法
H-Met-Ala-OH formiate can be synthesized through a variety of methods, including the use of a Grignard reagent, the reaction of aldehydes and ketones, and the reaction of amines and alcohols. The Grignard reaction is the most common method of synthesizing this compound, and involves the reaction of an organometallic reagent with an aldehyde or ketone to form an alkoxide. This alkoxide is then reacted with aqueous acid to produce this compound. Other methods of synthesizing this compound include the reaction of amines and alcohols, which produces an imine intermediate that can be hydrolyzed to form this compound.
特性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid;formic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S.CH2O2/c1-5(8(12)13)10-7(11)6(9)3-4-14-2;2-1-3/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13);1H,(H,2,3)/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPURZWHGQGGGDO-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCSC)N.C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)N.C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


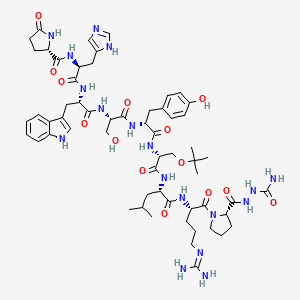
![([D8]Val7·10)-C-Peptide (human) (H-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-OH)](/img/structure/B6303669.png)
